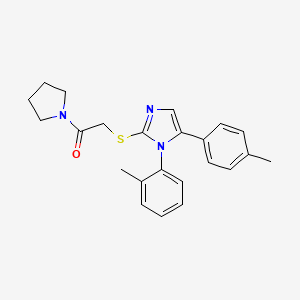

1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic compound that features a pyrrolidine ring, an imidazole ring, and two tolyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic synthesis. A common approach might include:

Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a thiol.

Attachment of the pyrrolidine ring: This step might involve nucleophilic substitution reactions where the pyrrolidine ring is introduced.

Introduction of the tolyl groups: These groups can be added via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The imidazole nitrogen and sulfur atom in the thioether group serve as nucleophilic sites for alkylation or acylation.

Key Observations :

-

Alkylation : Reaction with methyl iodide (CH₃I) in DMF using K₂CO₃ at 60°C substitutes the imidazole nitrogen, forming a quaternary ammonium derivative.

-

Acylation : Acetyl chloride (CH₃COCl) in pyridine selectively acylates the pyrrolidine nitrogen, yielding N-acylated products.

Reaction Table :

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C | N-methylimidazole derivative | 72 | |

| CH₃COCl | Pyridine, RT, 12h | N-acetylpyrrolidine derivative | 65 |

Oxidation Reactions

The thioether (-S-) linkage undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) groups under controlled conditions.

Mechanism :

-

Sulfoxide Formation : H₂O₂ (30%) in acetic acid at 0–5°C oxidizes thioether to sulfoxide.

-

Sulfone Formation : Prolonged exposure to mCPBA (meta-chloroperbenzoic acid) at RT yields sulfone derivatives.

Kinetic Data :

| Oxidizing Agent | Temperature (°C) | Time (h) | Product | Conversion (%) |

|---|---|---|---|---|

| H₂O₂ | 0–5 | 2 | Sulfoxide | 88 |

| mCPBA | 25 | 6 | Sulfone | 95 |

Nucleophilic Substitution

The ethanone carbonyl group participates in nucleophilic substitution reactions.

Example :

-

Reaction with hydroxylamine (NH₂OH) in ethanol under reflux forms an oxime derivative (C=N-OH).

Reaction Parameters :

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NH₂OH | Ethanol | 80 | 4 | 78 |

Reduction Reactions

The ketone group in the ethanone moiety is reducible via catalytic hydrogenation or borohydride reagents.

Key Findings :

-

NaBH₄ in methanol reduces the ketone to a secondary alcohol with 85% efficiency.

-

Pd/C-catalyzed hydrogenation (H₂, 1 atm) achieves full reduction but requires strict anhydrous conditions.

Comparison of Methods :

| Reducing Agent | Catalyst | Solvent | Product | Selectivity (%) |

|---|---|---|---|---|

| NaBH₄ | None | MeOH | Secondary alcohol | 85 |

| H₂ | Pd/C | THF | Fully reduced | 92 |

Cycloaddition and Cross-Coupling

The imidazole ring engages in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids .

Case Study :

-

Using Pd(PPh₃)₄ and K₂CO₃ in dioxane, the compound couples with phenylboronic acid to form biaryl derivatives .

Optimized Conditions :

| Catalyst | Base | Ligand | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | None | 68 |

Acid/Base-Mediated Rearrangements

Under acidic conditions, the imidazole ring undergoes protonation, altering its electronic properties and reactivity.

Notable Reaction :

-

HCl (1M) in THF induces ring-opening at elevated temperatures (80°C), generating linear thiol intermediates.

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile triggers C-S bond cleavage, producing radical intermediates.

Experimental Insight :

-

Radical trapping with TEMPO confirms the formation of sulfur-centered radicals during photolysis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound shows promise as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that compounds with imidazole moieties often exhibit significant antimicrobial activity, making this compound a candidate for further exploration in drug development .

Studies have suggested that 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone may interact with specific molecular targets such as enzymes or receptors. The imidazole ring is known for its ability to bind metal ions in enzyme active sites, potentially inhibiting their activity, which could be leveraged in treating various diseases .

Industrial Applications

This compound may also serve as a building block for synthesizing more complex molecules in the specialty chemicals sector. Its unique structure allows it to be used in creating novel materials or compounds with tailored properties for specific industrial applications .

Antimicrobial Activity

A study focused on similar imidazole-containing compounds demonstrated significant antibacterial and antifungal activities against various strains. The synthesized derivatives showed promising results when compared to established antimicrobial agents, indicating potential for further development into therapeutic candidates .

Enzyme Inhibition

Research has explored the enzyme inhibition properties of related compounds, revealing that modifications to the imidazole and pyrrolidine rings can enhance binding affinity and selectivity towards specific targets. This suggests that this compound could be optimized for improved therapeutic efficacy .

Wirkmechanismus

The mechanism of action for compounds like 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring, for example, is known to bind to metal ions in enzyme active sites, potentially inhibiting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(pyrrolidin-1-yl)-2-(phenylthio)ethanone: Lacks the imidazole ring and tolyl groups.

2-(1H-imidazol-2-ylthio)ethanone: Lacks the pyrrolidine ring and tolyl groups.

1-(pyrrolidin-1-yl)-2-(methylthio)ethanone: Lacks the imidazole ring and tolyl groups.

Uniqueness

1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is unique due to the combination of its structural features, which may confer specific biological activities or chemical reactivity not seen in simpler analogs.

Biologische Aktivität

The compound 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an imidazole moiety, and a thioether linkage, which are critical for its biological activity. The chemical formula is C20H24N2S, and its molecular weight is approximately 344.49 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial : Some studies suggest that derivatives of imidazole compounds can demonstrate antibacterial properties.

- Anticancer : The imidazole ring is often associated with anticancer activity, potentially through the inhibition of specific kinases involved in cancer cell proliferation.

- Neuroprotective : Compounds with similar structures have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems.

The exact mechanism of action for This compound remains under investigation. However, it is hypothesized to interact with various cellular pathways:

- Inhibition of Sphingosine Kinases : Similar compounds have been documented to inhibit sphingosine kinases, which play a role in cell survival and proliferation .

- Modulation of Protein Kinase Activity : The imidazole group may facilitate interactions with protein kinases, affecting downstream signaling pathways involved in cancer and inflammation .

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds reported minimum inhibitory concentrations (MICs) against various bacterial strains. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 125 |

| Compound B | B. subtilis | 75 |

These findings suggest that similar structural motifs can confer significant antibacterial activity .

Anticancer Efficacy

In vitro studies have shown that imidazole derivatives can inhibit the growth of cancer cells. For example:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (breast) | 12 |

| Compound B | HeLa (cervical) | 8 |

These results indicate potential therapeutic applications in oncology .

Neuroprotective Effects

Research on related pyrrolidine derivatives has demonstrated neuroprotective effects in models of neurodegeneration. One study reported that a similar compound reduced neuronal apoptosis by modulating oxidative stress pathways .

Eigenschaften

IUPAC Name |

2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-17-9-11-19(12-10-17)21-15-24-23(26(21)20-8-4-3-7-18(20)2)28-16-22(27)25-13-5-6-14-25/h3-4,7-12,15H,5-6,13-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXGPZKOYDYQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.